Levallorphan Levallorphan Levallorphan, also known as lorfan or naloxiphan, belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Levallorphan is a drug which is used for the complete or partial reversal of narcotic depression, including respiratory depression, induced by opioids. Levallorphan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Levallorphan has been detected in multiple biofluids, such as urine and blood. Within the cell, levallorphan is primarily located in the membrane (predicted from logP). In humans, levallorphan is involved in the levallorphan action pathway.
Levallorphan is a morphinane alkaloid.
An opioid antagonist with properties similar to those of naloxone; in addition it also possesses some agonist properties. It should be used cautiously; levallorphan reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
Brand Name: Vulcanchem
CAS No.: 152-02-3
VCID: VC0532904
InChI: InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
SMILES: C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

Levallorphan

CAS No.: 152-02-3

Inhibitors

VCID: VC0532904

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Levallorphan - 152-02-3

CAS No. 152-02-3
Product Name Levallorphan
Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name (1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
Standard InChIKey OZYUPQUCAUTOBP-QXAKKESOSA-N
Isomeric SMILES C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
SMILES C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Canonical SMILES C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Appearance Solid powder
Colorform CRYSTALS FROM DILUTE ETHANOL
Melting Point 181 °C
181.0 °C
180-182 °C
181°C
Physical Description Solid
Description Levallorphan, also known as lorfan or naloxiphan, belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Levallorphan is a drug which is used for the complete or partial reversal of narcotic depression, including respiratory depression, induced by opioids. Levallorphan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Levallorphan has been detected in multiple biofluids, such as urine and blood. Within the cell, levallorphan is primarily located in the membrane (predicted from logP). In humans, levallorphan is involved in the levallorphan action pathway.
Levallorphan is a morphinane alkaloid.
An opioid antagonist with properties similar to those of naloxone; in addition it also possesses some agonist properties. It should be used cautiously; levallorphan reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life SENSITIVE TO LIGHT /TARTRATE/
Solubility 633 mg/L
SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER
2.52e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Levallorphan; Naloxiphan; Lorfan; Levallorphane; Levallorphanum; Levalorfano; levallorphan tartate
Reference 1: Bonn B, Masimirembwa CM, Castagnoli N Jr. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan. Drug Metab Dispos. 2010 Jan;38(1):187-99. doi: 10.1124/dmd.109.028670. Epub . PubMed PMID: 19797609.
2: Okamoto Y, Suzuki T, Murayama S. Effects of naloxone and levallorphan on the spinal cord reflex potentials under the spinal ischemic condition in cats. Jpn J Pharmacol. 1992 Aug;59(4):435-41. PubMed PMID: 1434139.
3: Handa N, Matsumoto M, Kitagawa K, Uehara A, Ogawa S, Etani H, Yoneda S, Kimura K, Kamada T. Levallorphan and dynorphin improve motor dysfunction in Mongolian gerbils with unilateral carotid occlusion: the first application of the inclined plane method in the experimental cerebral ischemia. Life Sci. 1988;42(19):1825-31. PubMed PMID: 2897055.
4: Bianchi G, Fiocchi R, Peracchia F, Petrillo P, Tavani A, Manara L. The peripheral narcotic antagonist N-allyl levallorphan-bromide (CM 32191) selectively prevents morphine antipropulsive action and buprenorphine in-vivo binding in the rat intestine. J Pharm Pharmacol. 1984 May;36(5):326-30. PubMed PMID: 6145770.
5: Dragonetti M, Bianchetti A, Sacilotto R, Giudice A, Ferrarese N, Cattaneo C, Manara L. Levallorphan methyl iodide (SR 58002), a potent narcotic antagonist with peripheral selectivity superior to that of other quaternary compounds. Life Sci. 1983;33 Suppl 1:477-80. PubMed PMID: 6664228.
6: Tagashira E, Izumi T, Yanaura S. Mode of antagonistic action of levallorphan in morphine-dependent rats and assessment of physical dependence liability. Jpn J Pharmacol. 1979 Aug;29(4):623-30. PubMed PMID: 575396.
7: Yamamoto M, Kumagai F, Tachikawa S, Maeno H. Lack of effect of levallorphan on analgesia induced by intraventricular application of porcine calcitonin in mice. Eur J Pharmacol. 1979 Apr 15;55(2):211-3. PubMed PMID: 456419.
8: Lal S, Nair NP, Cervantes P, Pulman J, Guyda H. Effect of naloxone or levallorphan on serum prolactin concentrations and apomorphine-induced growth hormone secretion. Acta Psychiatr Scand. 1979 Feb;59(2):173-9. PubMed PMID: 420037.
9: Frelat G, Boquet PL. Levallorphan-tolerant mutants of Excherichia coli with altered morphologies. J Bacteriol. 1979 Feb;137(2):1013-6. PubMed PMID: 370088; PubMed Central PMCID: PMC218387.
10: Dame JB, Shapiro BM. Use of polymyxin B, levallorphan, and tetracaine to isolate novel envelope mutants of Escherichia coli. J Bacteriol. 1976 Aug;127(2):961-72. PubMed PMID: 182670; PubMed Central PMCID: PMC233006.
PubChem Compound 5359371
Last Modified Nov 11 2021
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